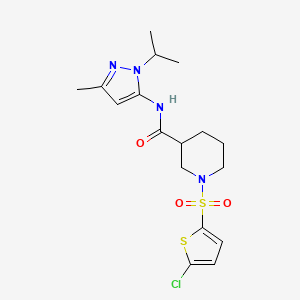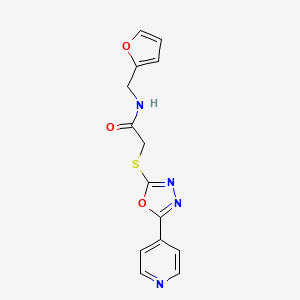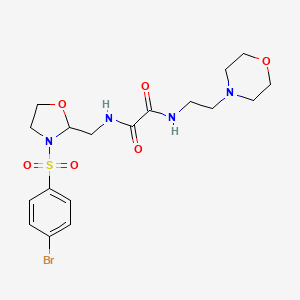![molecular formula C19H14N4O B2746249 N'-[(1E)-(1H-indol-3-yl)methylidene]quinoline-6-carbohydrazide CAS No. 866018-36-2](/img/structure/B2746249.png)
N'-[(1E)-(1H-indol-3-yl)methylidene]quinoline-6-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(1E)-(1H-indol-3-yl)methylidene]quinoline-6-carbohydrazide is a synthetic organic compound that combines the structural features of indole and quinoline These two moieties are well-known for their biological activities and are often found in natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-(1H-indol-3-yl)methylidene]quinoline-6-carbohydrazide typically involves the condensation of quinoline-6-carbohydrazide with an indole-3-carbaldehyde. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction can be catalyzed by acids or bases to facilitate the formation of the hydrazone linkage.
-
Step 1: Synthesis of Quinoline-6-carbohydrazide
- Quinoline-6-carboxylic acid is converted to its corresponding hydrazide by reaction with hydrazine hydrate.
- Reaction conditions: Reflux in ethanol or methanol.
-
Step 2: Condensation Reaction
- Quinoline-6-carbohydrazide is reacted with indole-3-carbaldehyde.
- Reaction conditions: Reflux in ethanol or methanol, with or without a catalyst.
Industrial Production Methods
Industrial production of N’-[(1E)-(1H-indol-3-yl)methylidene]quinoline-6-carbohydrazide would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine derivative.
Substitution: The compound can participate in substitution reactions, especially at the quinoline ring, where electrophilic substitution can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of Lewis acids.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Hydrazine derivatives.
Substitution: Functionalized quinoline derivatives.
Applications De Recherche Scientifique
N’-[(1E)-(1H-indol-3-yl)methylidene]quinoline-6-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Studied for its potential as a bioactive molecule. It can interact with various enzymes and receptors, making it a candidate for drug development.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Used in the development of new materials and as a precursor for dyes and pigments.
Mécanisme D'action
The mechanism of action of N’-[(1E)-(1H-indol-3-yl)methylidene]quinoline-6-carbohydrazide involves its interaction with biological targets such as enzymes and receptors. The indole moiety can bind to tryptophan-binding sites, while the quinoline ring can intercalate with DNA, disrupting its function. The hydrazone linkage allows for the formation of reactive intermediates that can modify proteins and nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-carbaldehyde: Shares the indole moiety but lacks the quinoline structure.
Quinoline-6-carbohydrazide: Contains the quinoline moiety but lacks the indole structure.
Hydrazones: General class of compounds with a hydrazone linkage but different aromatic systems.
Uniqueness
N’-[(1E)-(1H-indol-3-yl)methylidene]quinoline-6-carbohydrazide is unique due to the combination of indole and quinoline moieties, which confer distinct biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O/c24-19(14-7-8-17-13(10-14)4-3-9-20-17)23-22-12-15-11-21-18-6-2-1-5-16(15)18/h1-12,21H,(H,23,24)/b22-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJPEBFFNMLZQL-WSDLNYQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC4=C(C=C3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=CC4=C(C=C3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-chloro-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2746175.png)


![1-(3-chlorophenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2746179.png)
![N-(benzo[d]thiazol-2-yl)-2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2746180.png)
![2-Amino-3-[5-(trifluoromethyl)thiophen-3-yl]propanoic acid;hydrochloride](/img/structure/B2746182.png)
![2-({3-benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2746183.png)
![Methyl 4-fluoro-3-[2-(methylsulfanyl)pyridine-3-amido]benzoate](/img/structure/B2746184.png)

![N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide](/img/structure/B2746189.png)
